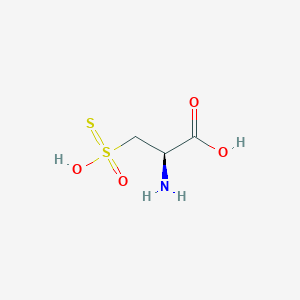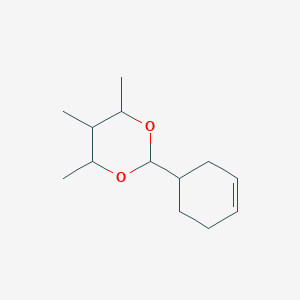![molecular formula C16H12BrFN2O2 B14546315 2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide CAS No. 62162-92-9](/img/structure/B14546315.png)
2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide is a chemical compound with a complex structure that includes a fluorophenyl group, a nitro group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure. The introduction of the 3-fluorophenyl group can be accomplished through a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and a suitable catalyst such as aluminum chloride. The nitro group is then introduced via nitration, using a mixture of concentrated nitric and sulfuric acids. Finally, the bromide ion is incorporated through a quaternization reaction, where the isoquinoline nitrogen is alkylated with a bromide-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the nitration and quaternization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride and various nucleophiles.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The isoquinoline core can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide
- 2-[(3-Bromophenyl)methyl]-5-nitroisoquinolin-2-ium bromide
- 2-[(3-Methylphenyl)methyl]-5-nitroisoquinolin-2-ium bromide
Uniqueness
2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
62162-92-9 |
|---|---|
Molecular Formula |
C16H12BrFN2O2 |
Molecular Weight |
363.18 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]-5-nitroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H12FN2O2.BrH/c17-14-5-1-3-12(9-14)10-18-8-7-15-13(11-18)4-2-6-16(15)19(20)21;/h1-9,11H,10H2;1H/q+1;/p-1 |
InChI Key |
ZZFNMPULGPTBDF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)F)C[N+]2=CC3=C(C=C2)C(=CC=C3)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate](/img/structure/B14546233.png)



![2-[(1-Phenylethyl)(trimethylsilyl)amino]pentanenitrile](/img/structure/B14546246.png)
![6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14546250.png)







![2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14546329.png)
